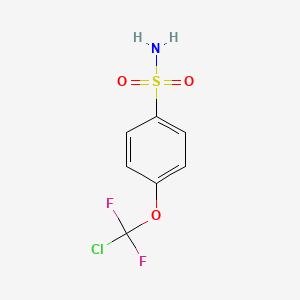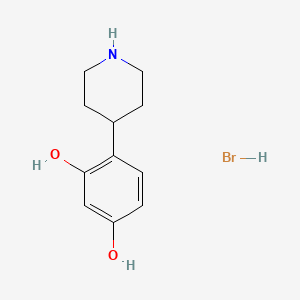![molecular formula C17H17N3OS2 B13457736 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile CAS No. 1385430-75-0](/img/structure/B13457736.png)
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile is a complex organic compound that features a combination of pyridine, thiazole, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopentyl sulfide, pyridine derivatives, and thiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine or thiazole rings.
Aplicaciones Científicas De Investigación
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile shares similarities with other pyridine and thiazole derivatives, such as 2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile and 3-(cyclopentylsulfanyl)pyridine.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
1385430-75-0 |
|---|---|
Fórmula molecular |
C17H17N3OS2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
3-(2-cyclopentylsulfanylpyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H17N3OS2/c1-11-10-22-17(20-11)14(9-18)15(21)13-7-4-8-19-16(13)23-12-5-2-3-6-12/h4,7-8,10,12,14H,2-3,5-6H2,1H3 |
Clave InChI |
OQBWIQUUCOFLBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C(C#N)C(=O)C2=C(N=CC=C2)SC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


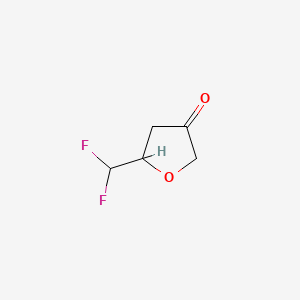
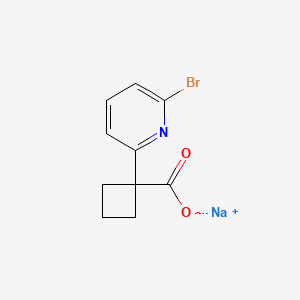
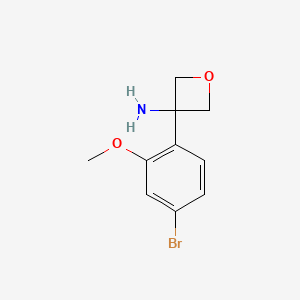

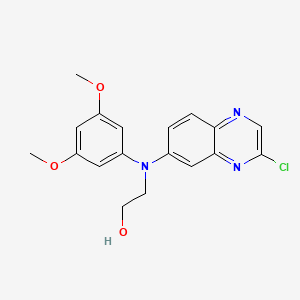
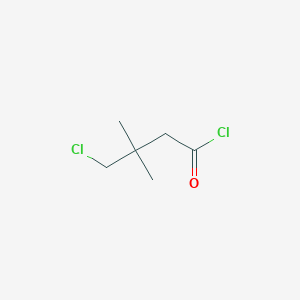
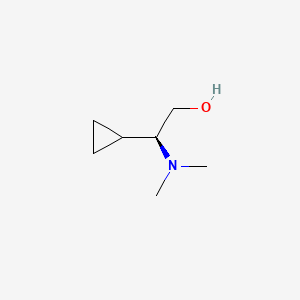

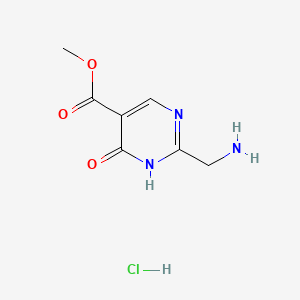
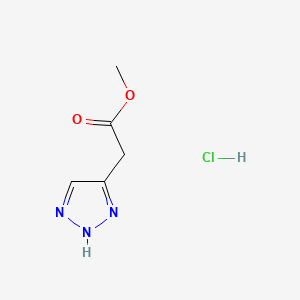
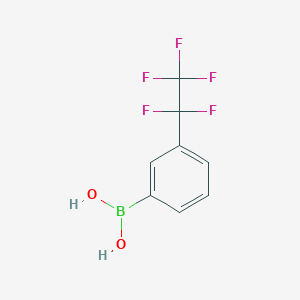
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
